molecular formula C10H17Cl2N3O2 B2990937 ethyl8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride CAS No. 2305252-98-4

ethyl8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride

Cat. No.: B2990937
CAS No.: 2305252-98-4
M. Wt: 282.17
InChI Key: JYUNFFMFOIEYSE-UHFFFAOYSA-N
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Description

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core. The structure includes an ethyl ester group at position 2, an amino group at position 8, and two hydrochloride salts, which enhance its solubility in polar solvents.

Properties

IUPAC Name

ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8;;/h6-7H,2-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNFFMFOIEYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCC(C2=N1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Salt Form Key Features Reference
Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride Ethyl ester (position 2), amino (position 8) C₁₁H₁₆Cl₂N₃O₂* ~294.18 (estimated) Dihydrochloride Enhanced solubility due to dihydrochloride; amino group may improve binding affinity N/A**
3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride Carboxylic acid (position 2), isopropyl (position 3) C₁₁H₁₅ClN₂O₂ 206.24 Hydrochloride Acidic functional group; reduced lipophilicity compared to esters
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride Phenyl (position 2), amine (position 3) C₁₃H₁₆ClN₃ 249.74 Hydrochloride Aromatic substituent increases rigidity; amine at position 3 may alter target selectivity
Methyl 6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate Methyl ester (position 2), aminomethyl (position 6) C₁₀H₁₅N₃O₂ 209.24 Freebase Ester group at position 2; aminomethyl side chain may enhance cell permeability
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid Trifluoromethyl (position 2), carboxylic acid (position 8) C₉H₉F₃N₂O₂ 234.18 Freebase Electron-withdrawing CF₃ group improves metabolic stability; carboxylic acid at position 8

Estimated molecular weight includes two HCl molecules.

Structural and Functional Differences

  • Substituent Position and Type: The target compound’s ethyl ester at position 2 and amino group at position 8 distinguish it from analogs like the phenyl-substituted derivative (position 2) or the trifluoromethyl-carboxylic acid variant . The dihydrochloride salt further differentiates it from mono-hydrochloride or freebase forms. Methyl and ethyl esters (e.g., ) exhibit varying lipophilicity, with ethyl esters typically more lipophilic than methyl, impacting membrane permeability.
  • Salt Forms: Dihydrochloride salts (target compound) likely offer superior aqueous solubility compared to mono-hydrochloride (e.g., ) or freebase forms (e.g., ), critical for in vivo applications.

Physicochemical Properties

  • Molecular Weight: The target compound’s estimated molecular weight (~294.18) is higher than most analogs due to the dihydrochloride salt. Uncharged analogs like methyl 6-(aminomethyl)-... (209.24 ) are lighter, favoring better pharmacokinetics.
  • Polarity :

    • Carboxylic acid derivatives (e.g., ) are more polar than esterified analogs, affecting solubility and bioavailability.

Biological Activity

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride (CAS Number: 2305252-98-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride is characterized by its imidazo[1,2-a]pyridine core structure, which is known for various biological activities. The compound's molecular formula is C10H12Cl2N4O2C_{10}H_{12}Cl_2N_4O_2 and it exhibits a molecular weight of approximately 275.14 g/mol.

Structural Formula

The structural representation can be summarized as follows:

C10H12Cl2N4O2\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_2

Antimicrobial Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess notable antimicrobial properties. A study synthesized various derivatives and evaluated their in vitro antibacterial activity against gram-positive and gram-negative bacteria. Some derivatives exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ethyl 8-amino derivativeStaphylococcus aureus32 µg/mL
Ethyl 8-amino derivativeEscherichia coli64 µg/mL
Other derivativesVariousVaries (16-128 µg/mL)

Anticancer Potential

Preliminary studies suggest that compounds with imidazo[1,2-a]pyridine scaffolds may exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that certain derivatives can inhibit tumor growth in xenograft models .

The proposed mechanisms for the biological activity of ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Apoptosis induction : Some derivatives may activate apoptotic pathways in cancer cells.
  • Enzyme inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL for gram-positive bacteria.

Case Study 2: Cancer Cell Line Studies

A study evaluating the effects of this compound on human cancer cell lines revealed that it could reduce cell viability by up to 70% at higher concentrations (100 µM) after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of ethyl 8-amino-imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Utilize a combination of 1^1H NMR and 13^13C NMR to assign hydrogen and carbon environments, focusing on chemical shifts indicative of the amino and ester functional groups. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and NH2_2 stretches. High-resolution mass spectrometry (HRMS) ensures molecular weight validation. For crystalline derivatives, X-ray diffraction may resolve ambiguities in stereochemistry .

Q. What safety precautions should be observed during synthesis and handling?

  • Methodological Answer : Follow hazard codes P201, P202, and P210 (e.g., avoiding ignition sources, pre-reading safety protocols). Store the compound in a cool, dry environment away from reactive agents. Use personal protective equipment (PPE) and refer to Safety Data Sheets (SDS) for spill management and disposal .

Q. How can low synthetic yields of imidazo[1,2-a]pyridine derivatives be addressed?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Lewis acids), solvents (polar aprotic vs. protic), and temperature. Monitor intermediates via TLC or HPLC. For example, one-pot two-step reactions with controlled stoichiometry improved yields of analogous compounds to 55% .

Advanced Research Questions

Q. How do computational methods enhance the design of imidazo[1,2-a]pyridine synthesis pathways?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error cycles. Reaction path searches can identify optimal intermediates, such as brominated precursors, to streamline regioselective functionalization .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to distinguish overlapping signals. For example, 13^13C NMR can differentiate between cyano (δ ~110 ppm) and ester carbonyl (δ ~165 ppm) groups. HRMS isotopic patterns confirm molecular formulas, while X-ray crystallography provides unambiguous structural proof .

Q. How can structure-activity relationships (SAR) guide pharmacological testing of this compound?

  • Methodological Answer : Design SAR studies by modifying substituents (e.g., replacing bromine with trifluoromethyl groups) and evaluating bioactivity in assays for kinase inhibition or antiviral activity. Use in silico docking (e.g., AutoDock) to predict binding affinities to targets like cyclin-dependent kinases (CDKs), followed by in vitro validation .

Q. What reactor design considerations improve scalability of imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer : Implement continuous-flow reactors for exothermic reactions to enhance heat and mass transfer. Membrane separation technologies (e.g., nanofiltration) can purify intermediates. Process simulation tools (Aspen Plus) optimize parameters like residence time and pressure for large-scale production .

Notes

  • Advanced questions emphasize interdisciplinary approaches (computational chemistry, reactor engineering).
  • Basic questions prioritize safety and foundational characterization.

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